Iso-atrial natriuretic peptide is primarily synthesized in the cardiac atria. The precursor protein, pre-pro-atrial natriuretic peptide, undergoes extensive post-translational modifications including cleavage by the protease corin to yield the active form of the peptide . This synthesis occurs in response to various physiological stimuli such as increased blood volume or pressure.
The synthesis of iso-atrial natriuretic peptide begins with the transcription of the gene encoding pre-pro-atrial natriuretic peptide located on chromosome 1. The process involves several key steps:
Technical details regarding the synthesis include the use of specific proteolytic enzymes that facilitate the conversion of inactive precursors into biologically active forms.
Iso-atrial natriuretic peptide consists of 45 amino acids with a characteristic disulfide bond between cysteine residues at positions 7 and 23, forming a cyclic structure essential for its biological activity . The molecular formula can be represented as , showcasing its complex nature.
This structural integrity is crucial for its interaction with receptors and subsequent physiological effects.
Iso-atrial natriuretic peptide participates in several biochemical reactions upon its release into circulation:
The mechanism through which iso-atrial natriuretic peptide exerts its effects involves several steps:
Relevant analyses indicate that iso-atrial natriuretic peptide retains its biological activity under specific conditions but may degrade under extreme temperatures or pH levels.
Iso-atrial natriuretic peptide has significant applications in scientific research and clinical settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4